molecular formula C3H3N3O2S B074268 Thiazole, aminonitro- CAS No. 1320-42-9

Thiazole, aminonitro-

Cat. No. B074268
CAS RN: 1320-42-9
M. Wt: 145.14 g/mol
InChI Key: GGWJFTHFCOPBSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiazole, aminonitro- is a chemical compound that has been extensively studied for its potential applications in various fields including pharmaceuticals, agrochemicals, and materials science. It is a heterocyclic compound that contains a nitrogen atom and a sulfur atom in its five-membered ring structure.

Mechanism Of Action

The mechanism of action of thiazole, aminonitro- is not fully understood. However, it is believed to work by inhibiting the growth of microorganisms and cancer cells by disrupting their metabolic pathways. It is also believed to work by inhibiting the activity of enzymes involved in the biosynthesis of nucleic acids and proteins.

Biochemical And Physiological Effects

Thiazole, aminonitro- has been found to have both biochemical and physiological effects. In the biochemical aspect, it has been found to inhibit the activity of enzymes involved in the biosynthesis of nucleic acids and proteins. In the physiological aspect, it has been found to have antimicrobial, antifungal, anticancer, herbicidal, and insecticidal properties.

Advantages And Limitations For Lab Experiments

One of the advantages of using thiazole, aminonitro- in lab experiments is its wide range of potential applications in various fields including pharmaceuticals, agrochemicals, and materials science. Another advantage is its relatively simple synthesis method. However, one of the limitations of using thiazole, aminonitro- in lab experiments is its potential toxicity to living organisms.

Future Directions

There are several future directions for the study of thiazole, aminonitro-. One direction is the development of more efficient synthesis methods. Another direction is the exploration of its potential applications in the development of organic semiconductors and optoelectronic devices. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity to living organisms.

Synthesis Methods

The synthesis of thiazole, aminonitro- can be achieved by several methods including the Hantzsch reaction, the Gewald reaction, and the Knorr reaction. The Hantzsch reaction involves the condensation of an aldehyde, a β-ketoester, and a thiourea to form the thiazole ring. The Gewald reaction involves the condensation of a β-ketoester and a sulfonamide to form the thiazole ring. The Knorr reaction involves the condensation of a ketone and a thioamide to form the thiazole ring.

Scientific Research Applications

Thiazole, aminonitro- has been extensively studied for its potential applications in various fields including pharmaceuticals, agrochemicals, and materials science. In the pharmaceutical industry, it has been found to have antimicrobial, antifungal, and anticancer properties. In the agrochemical industry, it has been found to have herbicidal and insecticidal properties. In the materials science field, it has been found to have potential applications in the development of organic semiconductors and optoelectronic devices.

properties

CAS RN

1320-42-9

Product Name

Thiazole, aminonitro-

Molecular Formula

C3H3N3O2S

Molecular Weight

145.14 g/mol

IUPAC Name

4-nitro-1,3-thiazol-2-amine

InChI

InChI=1S/C3H3N3O2S/c4-3-5-2(1-9-3)6(7)8/h1H,(H2,4,5)

InChI Key

GGWJFTHFCOPBSY-UHFFFAOYSA-N

SMILES

C1=C(N=C(S1)N)[N+](=O)[O-]

Canonical SMILES

C1=C(N=C(S1)N)[N+](=O)[O-]

Other CAS RN

1320-42-9

Origin of Product

United States

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